5-Salicylidenehydantoin
Description
5-Salicylidenehydantoin is a hydantoin derivative characterized by a salicylidene moiety (a benzene ring with a hydroxyl group at the ortho position) attached to the 5-position of the hydantoin core. The salicylidene group enhances conjugation and may influence solubility, reactivity, and bioactivity through its electron-donating hydroxyl group.
Properties
CAS No. |
90771-20-3 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5- |
InChI Key |
GXPDYJIBYGLMKU-ALCCZGGFSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Other CAS No. |
90771-20-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Hydantoin derivatives are distinguished by substituents at the 5-position, which dictate their physicochemical and biological properties. Key analogues include:
Key Insights :
- Electron-withdrawing vs. donating groups : The salicylidene group’s conjugated system stabilizes the hydantoin core, whereas alkyl/aryl groups (e.g., 5-methyl-5-phenyl) enhance lipophilicity .
- Solubility : 5-Hydroxyhydantoin’s hydroxyl group improves water solubility, while aromatic substituents (e.g., phenyl, salicylidene) favor organic solvents .
Stability and Reactivity
- Chemical Stability : N(1)-Methyl hydantoins (e.g., 9a–9c) degrade in DMSO or AcOEt, whereas 5-salicylidene derivatives likely resist decomposition due to conjugation .
- Thermal Stability : 5,5-Dialkylhydantoins (e.g., 5-methyl-5-propyl) are stable under reflux conditions, whereas hydroxylated variants (e.g., 5-hydroxy) degrade at extreme pH .
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